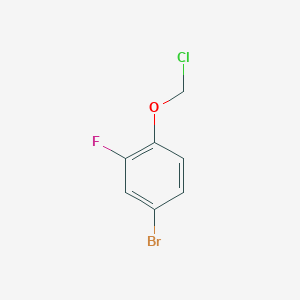

4-Bromo-1-(chloromethoxy)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClFO |

|---|---|

Molecular Weight |

239.47 g/mol |

IUPAC Name |

4-bromo-1-(chloromethoxy)-2-fluorobenzene |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-2-7(11-4-9)6(10)3-5/h1-3H,4H2 |

InChI Key |

WPBULQHNJZDCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Chloromethoxy 2 Fluorobenzene

Nucleophilic Substitution Reactions Involving the Chloromethoxy Moiety

The chloromethoxy group (-OCH₂Cl) in 4-Bromo-1-(chloromethoxy)-2-fluorobenzene is a primary site for nucleophilic substitution. This functionality, known as a chloromethyl ether, exhibits reactivity patterns analogous to benzylic halides, characterized by a high susceptibility to nucleophilic attack at the methylene (B1212753) carbon. chemistry.coach

Reactivity Profile and Kinetics of S_N2-type Displacements

The displacement of the chloride ion from the chloromethoxy group is expected to proceed predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the attacking nucleophile, following second-order kinetics. youtube.com

Rate Law: Rate = k[this compound][Nucleophile]

The structure of the chloromethoxy group is conducive to S_N2 reactions. As a primary halide, it presents minimal steric hindrance to the incoming nucleophile. byjus.comlibretexts.org The presence of the adjacent oxygen atom can stabilize the transition state, further accelerating the reaction. While chloromethyl ethers can exhibit some S_N1-like behavior due to the oxygen's ability to stabilize a carbocation via resonance, the primary nature of the carbon center generally favors the S_N2 pathway, especially with strong nucleophiles in polar aprotic solvents. acs.orgyoutube.com

The reactivity in these S_N2 displacements is highly dependent on the nature of the nucleophile. Stronger, less sterically hindered nucleophiles will result in faster reaction rates.

| Nucleophile (Nu⁻) | Expected Product | Relative Reactivity | Comments |

|---|---|---|---|

| CN⁻ (Cyanide) | 2-(4-Bromo-2-fluorophenoxy)acetonitrile | High | Strong and relatively unhindered nucleophile. |

| RS⁻ (Thiolate) | (4-Bromo-2-fluorophenoxymethyl)(alkyl)sulfane | High | Excellent nucleophile for S_N2 reactions. |

| N₃⁻ (Azide) | 4-Bromo-1-(azidomethoxy)-2-fluorobenzene | High | Strong, linear nucleophile with minimal steric bulk. |

| RO⁻ (Alkoxide) | 1-Bromo-4-(alkoxymethoxy)-2-fluorobenzene | Moderate to High | Strong nucleophile, but can also be a strong base, potentially leading to side reactions. |

| OH⁻ (Hydroxide) | (4-Bromo-2-fluorophenoxy)methanol | Moderate | A strong nucleophile, though competitive elimination is not a concern for this substrate. |

Influence of Aromatic Substituents on Benzylic Reactivity

The reactivity of the chloromethoxy group is influenced by the electronic properties of the substituents on the benzene (B151609) ring. msu.edu In this compound, the bromine and fluorine atoms are both electron-withdrawing groups due to their high electronegativity (inductive effect).

This inductive withdrawal of electron density from the aromatic ring can have a modest effect on the S_N2 reaction at the benzylic-like carbon. Electron-withdrawing groups can slightly decrease the rate of S_N2 reactions at a benzylic position by destabilizing the electron-rich transition state. comporgchem.com However, this effect is generally considered minor compared to the inherent high reactivity of the chloromethyl ether moiety itself. The primary drivers of the reaction remain the low steric hindrance and the good leaving group ability of the chloride ion. researchgate.netacs.org Computational studies on substituted benzyl (B1604629) systems suggest that the electrostatic potential at the reacting carbon is a dominant factor in determining reactivity. comporgchem.com

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (S_EAr) is a fundamental reaction class for functionalizing the benzene ring of this compound. wikipedia.org This reaction involves an electrophile replacing one of the hydrogen atoms on the aromatic ring. byjus.com

Regioselectivity and Directing Effects of Halogen and Chloromethoxy Groups

The position of electrophilic attack is determined by the directing effects of the three existing substituents: the chloromethoxy group (-OCH₂Cl), the fluorine atom (-F), and the bromine atom (-Br). ucalgary.ca Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as ortho-, para- or meta-directors. libretexts.orglibretexts.org

Chloromethoxy Group (-OCH₂Cl): The oxygen atom attached directly to the ring has lone pairs of electrons that it can donate into the ring through resonance. This is a strong activating effect that significantly increases the electron density at the ortho and para positions. organicchemistrytutor.com Therefore, the chloromethoxy group is a strong activating group and an ortho, para-director.

Fluorine (-F) and Bromine (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. However, they possess lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

When multiple substituents are present, the most powerfully activating group typically controls the regioselectivity. fiveable.me In this molecule, the chloromethoxy group is the strongest activating group and will therefore dictate the position of substitution.

| Substituent | Position | Reactivity Effect | Directing Effect | Positions Directed To |

|---|---|---|---|---|

| -OCH₂Cl | C1 | Activating | ortho, para | C2 (blocked), C6 |

| -F | C2 | Deactivating | ortho, para | C1 (blocked), C3 |

| -Br | C4 | Deactivating | ortho, para | C3, C5 |

Based on the combined effects, the primary site for electrophilic attack is the C6 position . This position is ortho to the strongly activating chloromethoxy group and is not sterically blocked. The C2 position is also ortho but is already occupied by fluorine. The directing effects of the deactivating halogen groups are overridden by the powerful activating effect of the ether-like substituent.

Mechanistic Insights into Aromatic Functionalization

The mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgchemistrysteps.com Attack at the C6 position is favored because the adjacent oxygen of the chloromethoxy group can effectively stabilize the positive charge of the intermediate through resonance.

Deprotonation: In the second, fast step, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex. byjus.com This restores the carbon-carbon double bond and the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine (C-Br) bond in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are cornerstones of modern organic synthesis, with palladium-catalyzed processes being particularly common. rsc.org

The reactivity of aryl halides in these couplings generally follows the order C-I > C-Br > C-Cl >> C-F. Consequently, the C-Br bond at the C4 position is the expected site of reaction, offering high selectivity over the much stronger and less reactive C-F bond. nih.gov While nickel-based catalysts can also be used, palladium remains the most common choice for aryl bromide couplings. researchgate.net

A wide array of cross-coupling reactions can be envisioned at the C-Br position, allowing for the introduction of diverse molecular fragments.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Biaryl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkyne) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Aryl-Alkene) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N |

For example, in a Suzuki coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to selectively form a biaryl compound. ugr.esmdpi.com The chloromethoxy group is generally stable under these conditions, although the choice of base and reaction temperature would need to be carefully considered to avoid potential nucleophilic attack on the chloromethyl ether moiety.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. google.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. google.com For this compound, the carbon-bromine (C-Br) bond is the primary site for this transformation due to its greater reactivity in the palladium catalytic cycle compared to the more robust carbon-fluorine (C-F) bond.

The general mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. google.comreddit.com The reactivity order for aryl halides in this step is I > Br > Cl > F, making the C-Br bond of this compound the selective site for reaction.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide. google.comreddit.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. reddit.com

Research on substrates with similar substitution patterns, such as 1-bromo-2-fluorobenzene (B92463) and 1-bromo-4-fluorobenzene (B142099), demonstrates the successful and selective coupling at the C-Br bond. wikipedia.orgyoutube.comyoutube.com These studies confirm the feasibility of using this compound to synthesize a wide array of fluorinated biaryl derivatives, which are valuable scaffolds in pharmaceutical and materials science. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and minimizing side reactions. jalsnet.com

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | >92% | youtube.comyoutube.com |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | ~80% | wikipedia.orgyoutube.com |

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)2 / PCy3·HBF4 | Cs2CO3 | Toluene/H2O | 93% | mdpi.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 85% | google.com |

Other Organometallic Coupling Methodologies (e.g., Grignard-based reactions)

Beyond palladium-catalyzed reactions, other organometallic methodologies can be employed to form C-C bonds using this compound as a starting material. Grignard reactions are a classic example, involving the formation of an organomagnesium halide (Grignard reagent) which then acts as a potent nucleophile. orgsyn.org

For a dihalogenated compound like this compound, the formation of the Grignard reagent is regioselective. The greater reactivity of the C-Br bond compared to the C-F bond means that magnesium will selectively insert into the C-Br bond, forming 4-(chloromethoxy)-2-fluorophenylmagnesium bromide. google.comyoutube.com Studies on analogous compounds like 1-bromo-4-fluorobenzene confirm that Grignard formation occurs exclusively at the bromine-substituted position. scbt.comchemicalbook.com This reagent can then react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. scbt.comcanada.ca

Other organometallic coupling reactions include those using lithium diorganocopper reagents (Gilman reagents). ca.gov These reagents are known to couple with aryl halides, providing another pathway for C-C bond formation. ca.gov Similar to Grignard reactions, the selectivity would favor reaction at the more labile C-Br bond over the C-F bond. ca.gov

| Starting Material | Predicted Grignard Reagent | Rationale for Selectivity | Reference |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylmagnesium bromide | The C-Br bond is significantly more reactive towards Mg insertion than the C-F bond. | google.comscbt.com |

| 1-Bromo-4-chlorobenzene | 4-Chlorophenylmagnesium bromide | The C-Br bond is more reactive towards Mg insertion than the C-Cl bond. | youtube.com |

| This compound | 4-(Chloromethoxy)-2-fluorophenylmagnesium bromide | By analogy, the C-Br bond is the most reactive site for Mg insertion. | Inferred |

Mechanistic Studies of Catalytic Cycles and Ligand Effects

The efficiency and selectivity of palladium-catalyzed coupling reactions are profoundly influenced by the choice of ligands coordinated to the palladium center. libretexts.org Ligands modify the electronic and steric properties of the catalyst, which in turn affects the rates of the individual steps within the catalytic cycle (oxidative addition, transmetalation, reductive elimination). jalsnet.comlibretexts.org

For substrates like this compound, which contains multiple potential reaction sites, ligand choice is critical for ensuring chemoselectivity. acs.org

Electron-rich and bulky ligands , such as dialkylbiarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are known to accelerate the oxidative addition of less reactive C-Cl bonds and facilitate reductive elimination. libretexts.orgornl.gov While the C-Br bond is the primary reactive site, the use of highly active ligand systems can sometimes lead to unwanted side reactions if conditions are not carefully controlled.

The steric bulk of a ligand can also prevent catalyst deactivation and promote the formation of the active monoligated palladium(0) species, which is often the key catalytic intermediate. libretexts.orgornl.gov

The nature of the ligand influences the transmetalation step. For instance, halide ions generated during the reaction can inhibit the catalyst by competing for coordination sites, an effect that can be mitigated by appropriate ligand and solvent choice. wikipedia.org

Mechanistic studies, often supported by computational chemistry, provide detailed insights into these ligand effects, allowing for the rational design of catalytic systems tailored for specific and challenging cross-coupling reactions. libretexts.orglibretexts.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

The chloromethoxy group (-OCH₂Cl) is the most reactive site towards hydrolysis and is sensitive to both oxidative and reductive conditions.

Oxidation : Chloromethyl ethers are generally unstable and may react violently with strong oxidizing agents. chemguide.co.uk The ether linkage can be cleaved under harsh oxidative conditions.

Reduction/Stability : The primary reaction of the chloromethoxy group is hydrolysis, which can occur rapidly in the presence of water or even humid air, yielding formaldehyde (B43269), hydrogen chloride, and the corresponding phenol (B47542) (4-bromo-2-fluorophenol). This instability is a key consideration in its handling and in reaction planning. The C-Cl bond within the chloromethoxy group can also be a site for reduction, potentially leading to a methoxy (B1213986) group, though this is less common than hydrolysis. Catalytic hydrogenolysis could cleave the entire group to yield the phenol. ornl.gov

The bromofluoroaromatic ring is generally robust.

Oxidation : The aromatic ring itself is resistant to oxidation except under very harsh conditions that would also degrade the chloromethoxy group. wikipedia.org Unlike alkylbenzenes, there is no benzylic position to act as a reactive handle for oxidation.

Reduction : The carbon-halogen bonds can be reduced. Catalytic hydrogenation can replace the bromine atom with a hydrogen atom, a process known as hydrodehalogenation. Reducing the C-F bond requires more forcing conditions. Under specific conditions, such as Birch reduction (using sodium in liquid ammonia), the aromatic ring itself can be partially reduced to a non-aromatic diene. ca.gov

Role of Halogen Atoms in Modulating Reactivity and Stability

The two halogen atoms, bromine and fluorine, attached to the benzene ring have a profound impact on the molecule's reactivity and stability through a combination of electronic and steric effects. Halogens are generally deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effects.

Electronic Effects (Inductive and Resonance)

Halogen substituents exert two opposing electronic effects on the aromatic ring:

Resonance Effect (+R) : The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system through resonance (p-π conjugation). This effect donates electron density to the ring, particularly at the ortho and para positions.

Steric Factors and Ortho-Effects

The presence of the fluorine atom at the ortho position relative to the chloromethoxy group introduces significant steric and electronic influences.

Steric Hindrance : The fluorine atom, though small, provides steric bulk that can hinder the approach of reagents to the adjacent chloromethoxy group and the C1 position of the ring. This steric crowding can influence the conformation of the chloromethoxy group and affect reaction rates at nearby sites.

Ortho-Effect : The term ortho-effect describes the unique influence a substituent has on an adjacent position that goes beyond simple steric or electronic predictions. The highly electronegative fluorine atom can influence the acidity of nearby protons and the reactivity of the adjacent functional group through space and through bond electronic interactions. For instance, in electrophilic substitution reactions, the fluorine atom at C2, along with the bromine at C4, will help direct incoming electrophiles to the remaining open positions (C3, C5, and C6), with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Bromo-1-(chloromethoxy)-2-fluorobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Elucidation of Aromatic Substitution Patterns using ¹H, ¹³C, and ¹⁹F NMR

The substitution pattern on the benzene (B151609) ring is unequivocally determined by one-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals corresponding to the three aromatic protons and the two protons of the chloromethoxy group. The aromatic region will show a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atom and the chloromethoxy group are ortho, para-directing, while the fluorine atom is also an ortho, para-director, leading to a complex interplay of shielding and deshielding effects. The two protons of the -OCH₂Cl group are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are indicative of the substituent effects. The carbon atom attached to the bromine (ipso-carbon) will experience a shielding effect, while the carbons bonded to the fluorine and the oxygen of the chloromethoxy group will be significantly deshielded. The carbon of the chloromethoxy group will also appear at a characteristic downfield shift.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be influenced by the nature and position of the other substituents. The coupling between the fluorine and the adjacent aromatic protons will result in a multiplet, providing further confirmation of the substitution pattern.

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR | | | Aromatic Protons | Complex multiplet | | -OCH₂Cl | Singlet | | ¹³C NMR | | | Aromatic Carbons | 6 distinct signals | | -OCH₂Cl Carbon | 1 signal | | ¹⁹F NMR | | | Aromatic Fluorine | Multiplet |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would definitively establish the connectivity between the aromatic protons, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons and the carbon of the chloromethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity between the chloromethoxy group and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This can provide valuable information about the preferred conformation of the chloromethoxy group relative to the benzene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the chloromethoxy group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to produce a strong band in the 1250-1000 cm⁻¹ region. The C-Cl stretching of the chloromethyl group will likely appear in the 800-600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. The C-Br stretching vibration, which can be difficult to observe in the FT-IR spectrum, may be more readily identified in the Raman spectrum, typically in the lower frequency region.

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | | Vibration | Expected Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | > 3000 | | Aromatic C=C Stretch | 1600-1450 | | C-O-C Stretch (Ether) | 1250-1000 | | C-F Stretch | 1250-1000 | | Aromatic C-H Bending (out-of-plane) | 900-675 | | C-Cl Stretch | 800-600 | | C-Br Stretch | 700-500 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity. The presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will further complicate the isotopic pattern of the molecular ion and fragment ions containing chlorine.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. Loss of a chlorine radical from the chloromethoxy group would be a likely initial fragmentation. Another prominent fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a bromofluorophenoxy cation and a chloromethyl radical, or a bromofluorophenyl radical and a chloromethoxy cation. Fragmentation of the aromatic ring itself is also possible, leading to smaller charged fragments.

X-ray Crystallography for Absolute Structural Determination in Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, bond lengths, and bond angles, are not publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration and conformation of a molecule, offering unambiguous proof of its chemical structure. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a model of the electron density within the crystal, from which the atomic positions can be determined with high accuracy.

For a compound like this compound, an X-ray crystallographic analysis would definitively establish the spatial relationship between the bromine, chlorine, and fluorine substituents on the benzene ring, as well as the conformation of the chloromethoxy group. This information is invaluable for understanding intermolecular interactions in the solid state, such as halogen bonding or other non-covalent interactions, which can influence the physical properties of the material.

While experimental data is not available, theoretical calculations, such as those based on Density Functional Theory (DFT), could provide insights into the likely solid-state structure and intermolecular interactions of this compound. However, such computational models would require experimental validation for confirmation.

Should crystallographic data for this compound become available in the future, it would be presented in standard crystallographic information file (CIF) format and would likely include the data points outlined in the hypothetical tables below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å or °) |

|---|---|

| C-Br | Data not available |

| C-Cl | Data not available |

| C-F | Data not available |

| C-O | Data not available |

| O-CH₂-Cl | Data not available |

| ∠(Br-C-C) | Data not available |

| ∠(Cl-C-C) | Data not available |

| ∠(F-C-C) | Data not available |

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By modeling the electron density, DFT calculations can accurately determine the most stable geometric arrangement of atoms, known as the optimized molecular geometry. This analysis provides fundamental data on the molecule's bond lengths, bond angles, and the spatial orientation of its constituent parts. For molecules like 4-Bromo-1-(chloromethoxy)-2-fluorobenzene, DFT calculations are typically performed in the gas phase to represent an isolated molecule, which can then be compared with experimental solid-state data if available. researchgate.net

DFT calculations yield precise predictions for the key structural parameters of the molecule. The bond lengths between atoms in the benzene (B151609) ring and the various substituents (Br, F, Cl, O) are determined by the interplay of atomic radii, bond orders, and electronic effects. Theoretical values for similar substituted benzenes have shown that optimized bond lengths are often slightly larger than those determined by experimental methods like X-ray crystallography, a difference attributed to the comparison between a theoretical gas-phase molecule and an experimental solid-state structure. researchgate.net

Below is an illustrative table of predicted structural parameters for this compound, based on typical values for related compounds calculated using DFT methods.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length (Å) | C-Br | ~1.91 |

| C-F | ~1.35 | |

| C-Cl (on methyl) | ~1.80 | |

| C-O | ~1.37 | |

| O-CH₂ | ~1.43 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angle (°) | C-C-Br | ~119-121 |

| C-C-F | ~118-120 | |

| C-O-CH₂ | ~117-119 | |

| Dihedral Angle (°) | C-C-O-C | ~0 or ~180 (planar) |

Note: These values are representative and derived from computational studies on analogous halogenated and ether-substituted benzene derivatives. Actual calculated values may vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to the molecule's role as a nucleophile. youtube.comlibretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely be a π* antibonding orbital distributed over the ring.

Table of Representative FMO Parameters:

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~5.0 to 6.5 |

| Ionization Potential | Approximated as -E(HOMO) | 6.0 to 7.5 |

| Electron Affinity | Approximated as -E(LUMO) | 0.5 to 1.5 |

Note: These energy values are illustrative, based on DFT calculations of similar aromatic compounds. The precise values depend on the computational methodology.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. walisongo.ac.id

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack and are typically found around highly electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are sites susceptible to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show significant negative potential (red) around the fluorine and oxygen atoms due to their high electronegativity. walisongo.ac.idresearchgate.net The chlorine atom would also contribute to a negative region. These areas represent the primary nucleophilic sites. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the methylene (B1212753) (-CH₂-) group, identifying them as potential electrophilic sites.

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can simulate spectroscopic data, providing a powerful means to interpret and verify experimental spectra.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). nih.gov The predicted shifts are highly sensitive to the electronic environment of each nucleus. For this compound, calculations would predict the chemical shifts of the aromatic protons and carbons based on the combined electron-withdrawing and donating effects of the bromo, fluoro, and chloromethoxy substituents. These theoretical values are often correlated with experimental data to confirm structural assignments. nih.gov

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these harmonic vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. researchgate.netresearchgate.net This analysis helps in assigning specific absorption bands to particular bond stretches (e.g., C-F, C-O, C-Cl, C-Br) and bending modes. researchgate.net

Table of Predicted Key IR Vibrational Frequencies:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Benzene Ring | 3050 - 3150 |

| C-H stretch (aliphatic) | -CH₂- | 2900 - 3000 |

| C=C stretch (aromatic) | Benzene Ring | 1450 - 1600 |

| C-F stretch | Aryl-Fluoride | 1200 - 1280 |

| C-O stretch | Aryl-Ether | 1200 - 1250 |

| C-Cl stretch | Alkyl-Chloride | 700 - 800 |

| C-Br stretch | Aryl-Bromide | 500 - 650 |

Note: These are characteristic ranges. Calculated values provide more precise frequencies for specific vibrational modes.

Reaction Pathway Elucidation and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in exploring potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these calculations can identify the most favorable reaction pathways.

This analysis involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Such studies could be used to investigate various reactions, including:

Nucleophilic Substitution: The displacement of the chlorine atom from the chloromethoxy group by a nucleophile.

Electrophilic Aromatic Substitution: The addition of an electrophile to the activated benzene ring.

Radical Reactions: The abstraction of a hydrogen atom, which can be modeled to understand degradation pathways or specific synthetic transformations like the Hofmann–Löffler reaction. nih.govwikipedia.org

By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can provide a detailed mechanistic understanding of the molecule's reactivity, guiding synthetic efforts and predicting potential reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Halogenated benzenes, a class to which this compound belongs, have been the subject of such computational investigations. For instance, QSAR studies on halobenzenes have demonstrated a correlation between their toxicity and physicochemical properties such as hydrophobicity (logP), the energy of the highest occupied molecular orbital (E(HOMO)), and the dipole moment (μ) nih.gov. These descriptors provide insights into how the molecule's structure influences its interactions and reactivity.

In the context of reactivity and synthetic applications for this compound, a QSPR study could be designed to predict properties relevant to its chemical behavior. These properties could include, but are not limited to, solubility in various organic solvents, boiling point, and susceptibility to nucleophilic or electrophilic attack. By calculating various molecular descriptors for this compound and a series of structurally related compounds, a predictive model could be developed.

The following table illustrates a hypothetical set of molecular descriptors that could be calculated for this compound and used in a QSPR study to predict a specific reactivity parameter, such as the rate constant for a particular reaction.

Hypothetical Molecular Descriptors for QSPR Analysis

| Descriptor | Abbreviation | Calculated Value | Potential Influence on Reactivity |

|---|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | logP | [Hypothetical Value] | Indicates hydrophobicity, which can affect solubility in reaction media and transport to a reaction site. |

| Energy of Highest Occupied Molecular Orbital | E(HOMO) | [Hypothetical Value] | Relates to the ease of oxidation; a higher E(HOMO) suggests greater susceptibility to electrophilic attack. |

| Energy of Lowest Unoccupied Molecular Orbital | E(LUMO) | [Hypothetical Value] | Relates to the ease of reduction; a lower E(LUMO) suggests greater susceptibility to nucleophilic attack. |

| Dipole Moment | μ | [Hypothetical Value] | Reflects the polarity of the molecule, which can influence its interaction with polar reagents and solvents. |

| Molecular Weight | MW | [Hypothetical Value] | A fundamental property that can correlate with various physical properties. |

A QSPR model would be developed by correlating these descriptors with experimentally determined reactivity data for a series of compounds. The resulting equation would take a general form such as:

Reactivity Parameter = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where the 'c' values are coefficients determined through statistical regression analysis. Such a model, once validated, could then be used to predict the reactivity of this compound and other similar compounds, thereby guiding synthetic planning and reaction optimization. While a specific, published QSAR/QSPR study for this exact compound's synthetic aspects is not currently available, the established methodologies provide a robust framework for future theoretical investigations into its chemical behavior.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science Research

Intermediate for the Synthesis of Complex Natural Products and Analogues

The synthesis of complex natural products often requires intricate planning and the use of highly functionalized building blocks. While direct examples of the incorporation of 4-Bromo-1-(chloromethoxy)-2-fluorobenzene into the total synthesis of a natural product are not widely reported in peer-reviewed literature, its potential is evident. The brominated and fluorinated phenyl ring is a common feature in various bioactive natural products. The chloromethoxy group serves as a protected hydroxymethyl group or can be used to introduce a methylene (B1212753) ether linkage, a common motif in many natural products.

The general strategy would involve:

Cross-coupling reaction: Utilizing the bromine atom for Suzuki, Stille, or other cross-coupling reactions to form a key carbon-carbon bond, building the core scaffold of the natural product.

Modification of the chloromethoxy group: Displacement of the chloride with a suitable nucleophile to introduce a more complex side chain or to deprotect it to a hydroxymethyl group for further elaboration.

Late-stage functionalization: The fluorine atom can influence the reactivity and biological activity of the final molecule.

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes

The development of new pharmaceuticals relies on the synthesis of novel molecular scaffolds. The 4-bromo-2-fluorophenoxy moiety is a key component in a number of biologically active compounds. The chloromethoxy group provides a convenient point of attachment for various pharmacophores. For instance, reaction with amines, alcohols, or thiols can lead to a diverse library of compounds for high-throughput screening.

The inherent reactivity of the chloromethoxy group allows for its use in the synthesis of molecules with potential applications as:

Enzyme inhibitors: The introduced side chain can be designed to interact with the active site of a target enzyme.

Chemical probes: The molecule can be functionalized with reporter groups (e.g., fluorescent tags) to study biological processes.

Component in the Development of Agrochemicals and Crop Protection Agents

Similar to its application in pharmaceuticals, the structural features of this compound are relevant to the design of new agrochemicals. The presence of halogens, particularly fluorine, is known to enhance the efficacy and metabolic stability of many pesticides and herbicides.

The synthetic utility of this compound in agrochemical research could involve its use as a starting material for the synthesis of:

Fungicides: Many effective fungicides contain halogenated aromatic rings.

Herbicides: The substitution pattern can be optimized to achieve selective weed control.

Insecticides: The introduction of specific functionalities can lead to compounds with potent insecticidal activity.

Utilization in the Creation of Functional Materials with Specific Electronic or Optical Properties

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties. The combination of a halogenated aromatic ring and a reactive side group in this compound makes it a promising candidate for the synthesis of such materials.

While specific research on the direct use of this compound in OLEDs or LCDs is limited, its derivatives could theoretically be incorporated into the structure of:

Host materials: The core structure could be elaborated to form a stable, high-triplet-energy host material for phosphorescent OLEDs.

Emitting materials: Further functionalization could lead to fluorescent or phosphorescent emitters with specific emission colors.

Liquid crystals: The rigid, substituted phenyl ring is a common mesogenic unit in liquid crystalline materials.

The reactive nature of this compound suggests its potential use as a monomer or a functionalizing agent in polymer chemistry.

Monomer for condensation polymerization: The bromine atom could be converted to other functional groups (e.g., boronic acid, amine) to create a difunctional monomer for polymerization.

Side-chain functionalization: The chloromethoxy group can be used to graft the 4-bromo-2-fluorophenyl moiety onto a pre-existing polymer backbone, thereby modifying its properties.

Application in Catalyst and Ligand Design for Organometallic Chemistry

The design of new catalysts and ligands is crucial for the development of novel and efficient chemical transformations. The 4-bromo-2-fluorophenyl group can be incorporated into ligand structures to fine-tune the steric and electronic properties of the resulting metal complexes.

The synthesis of such ligands could involve:

Phosphine (B1218219) ligands: The bromine can be replaced by a phosphine group via a metal-catalyzed phosphination reaction.

N-heterocyclic carbene (NHC) ligands: The phenyl ring can be part of a larger heterocyclic system that forms an NHC precursor.

The fluorine atom in the ortho position can have a significant electronic influence on the coordinating atom, potentially leading to catalysts with unique reactivity and selectivity.

Derivatization Strategies and the Synthesis of Analogues and Derivatives

Modification of the Chloromethoxy Group (e.g., ether cleavages, nucleophilic displacements)

The chloromethoxy group (-OCH₂Cl) is the most reactive moiety in 4-Bromo-1-(chloromethoxy)-2-fluorobenzene under non-catalytic conditions, offering two primary pathways for modification: ether cleavage and nucleophilic displacement of the chloride.

Ether Cleavage: The ether linkage can be broken under strong acidic conditions, a process known as ether cleavage. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) protonates the ether oxygen, converting the alkoxy group into a good leaving group. youtube.comkhanacademy.org The subsequent step involves a nucleophilic attack by the halide ion. Given the structure is an aryl alkyl ether, the cleavage occurs at the alkyl C-O bond, as the phenyl C-O bond is stronger and sp²-hybridized carbons are resistant to SN1 or SN2 reactions. masterorganicchemistry.com This reaction yields 4-bromo-2-fluorophenol (B1271925) as a primary product. chemicalbook.comwychem.comguidechem.comatomfair.comsigmaaldrich.com The other product, chloromethanol, is unstable and would likely decompose or react further under the reaction conditions.

The general mechanism proceeds as follows:

Protonation: The ether oxygen is protonated by the strong acid (HX).

Nucleophilic Attack: The halide anion (X⁻) attacks the electrophilic carbon of the chloromethyl group in an SN2 reaction, breaking the C-O bond. libretexts.org

Nucleophilic Displacements: The chloromethyl portion of the chloromethoxy group is highly susceptible to nucleophilic substitution, where the chloride ion acts as an excellent leaving group. mdpi.comlibretexts.org This reactivity allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. libretexts.org This process is a standard method for the functionalization of α-halo ethers. orgsyn.org For instance, alcohols or phenoxides can displace the chloride to form new acetals, while amines can form aminomethyl ethers. This reaction pathway provides a straightforward method for elaborating the structure without affecting the aromatic core.

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Alcohol | Ethanol (CH₃CH₂OH) | Alkoxymethyl (ethoxymethyl) ether |

| Phenol (B47542) | Phenol (C₆H₅OH) | Aryloxymethyl ether |

| Thiol | Ethanethiol (CH₃CH₂SH) | Alkylthiomethyl ether |

| Amine (Primary/Secondary) | Diethylamine ((CH₃CH₂)₂NH) | (Dialkylamino)methyl ether |

| Carboxylate | Sodium Acetate (CH₃COONa) | Acyloxymethyl ether |

This interactive table summarizes potential nucleophilic displacement reactions at the chloromethoxy group.

Directed Functionalization at the Bromine Position

The bromine atom attached to the aromatic ring provides a handle for numerous transformations, most notably through the formation of organometallic intermediates.

Metal-Halogen Exchange: A common strategy to functionalize aryl bromides is through metal-halogen exchange. Reacting this compound with strong organometallic bases, such as alkyllithium reagents (e.g., n-butyllithium or t-butyllithium), at low temperatures can replace the bromine atom with lithium. This generates a highly reactive aryllithium species. This intermediate can then be treated with a variety of electrophiles to introduce new functional groups.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary Alcohol (-CH(OH)CH₃) |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Formate Ester | Ethyl Formate (HCOOEt) | Aldehyde (-CHO) |

| Borate (B1201080) Ester | Trimethyl borate (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |

This interactive table illustrates functional groups that can be introduced via an aryllithium intermediate.

Similarly, a Grignard reagent can be prepared by treating the starting compound with magnesium metal. The resulting arylmagnesium bromide is also a potent nucleophile that reacts with a similar range of electrophiles as the aryllithium species. Care must be taken with these highly reactive intermediates to avoid side reactions with the chloromethoxy group, often requiring low temperatures and careful choice of reagents.

Synthesis of Polyhalogenated Analogues and Isomers

The synthesis of related compounds with different halogenation patterns can be achieved by modifying the synthetic route or by direct halogenation of precursors.

Synthesis of Polyhalogenated Analogues: To create analogues with additional halogen substituents, electrophilic aromatic substitution on the precursor, 4-bromo-2-fluorophenol, is a viable strategy. The hydroxyl group is a strong activating group and, along with the fluorine, directs incoming electrophiles primarily to the positions ortho and para to it. For instance, iodination of 4-bromo-2-fluorophenol can introduce an iodine atom onto the ring before the chloromethoxy group is installed. sigmaaldrich.com Similarly, further bromination could lead to dibromo-fluoro derivatives. nbinno.com The synthesis of 1-bromo-4-chloro-2-fluorobenzene (B27433) from 4-chloro-2-fluoroaniline (B1294793) via a Sandmeyer reaction demonstrates a common route for producing specific polyhalogenated isomers that can serve as precursors. chemicalbook.com

Synthesis of Isomers: The synthesis of positional isomers of this compound relies on the use of an isomeric starting material. For example, to synthesize 1-bromo-4-(chloromethoxy)-2-fluorobenzene, one would need to start with 4-bromo-2-fluorophenol. To obtain an isomer like 2-bromo-1-(chloromethoxy)-4-fluorobenzene, the synthesis would have to commence with 2-bromo-4-fluorophenol. The regiochemistry of the final product is therefore dictated by the substitution pattern of the initial phenol.

Formation of Biaryl and Polyaromatic Systems via Cross-Coupling

The carbon-bromine bond is an ideal reaction site for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing biaryl and polyaromatic systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. It is one of the most versatile methods for forming biaryl linkages.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, forming a new carbon-carbon bond and leading to substituted alkene products. wikipedia.orgnih.govmdpi.com

Ullmann Reaction: The classic Ullmann reaction uses copper metal or copper salts to couple two molecules of an aryl halide, forming a symmetrical biaryl. wikipedia.orgthermofisher.comoperachem.com Modern variations have expanded the scope of this reaction. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines. youtube.comnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex + Base | Biaryl |

| Heck | Alkene | Pd(0) complex + Base | Substituted Alkene |

| Ullmann | Self-coupling or with Nu-H | Copper (Cu) | Symmetrical Biaryl / C-N, C-O bonds |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex + Ligand + Base | Arylamine |

This interactive table provides a summary of major cross-coupling reactions applicable to the aryl bromide moiety.

Incorporation into Heterocyclic Systems

This compound can serve as a key starting material for the synthesis of various heterocyclic compounds, such as benzofurans and indoles. These syntheses often involve a sequence of functionalization followed by a cyclization step.

Benzofuran (B130515) Synthesis: Several strategies can be envisioned to form a benzofuran ring. One common approach involves the palladium-catalyzed intramolecular cyclization of an ortho-alkynylphenol. organic-chemistry.org Starting with 4-bromo-2-fluorophenol, a Sonogashira coupling could introduce an alkyne at the bromine position. Subsequent etherification and cyclization would yield a substituted benzofuran. Another pathway involves the reaction of ortho-hydroxyaryl ketones, which can be prepared from the parent phenol, followed by cyclization. researchgate.net Tandem reactions involving phenols and other reagents can also lead directly to benzofuran structures. nih.govresearchgate.netznaturforsch.com

Indole (B1671886) Synthesis: The construction of an indole nucleus often involves forming a bond between an aniline (B41778) nitrogen and an adjacent carbon atom. A plausible route starting from this compound could involve a Buchwald-Hartwig amination to introduce an amine, followed by further modifications. nih.gov For example, after amination, a cross-coupling reaction could introduce a two-carbon unit at the position formerly occupied by bromine. Subsequent intramolecular cyclization would then form the indole ring. Various palladium-catalyzed methods are known for the cyclization of substituted anilines to form indoles. acs.orgrsc.org

Future Research Directions and Emerging Trends

Development of Greener and More Efficient Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. For a molecule like 4-Bromo-1-(chloromethoxy)-2-fluorobenzene, future research will likely focus on moving away from traditional batch processes that may use hazardous reagents and solvents.

Key areas of development include:

Catalytic Approaches: The use of catalytic systems, particularly those involving earth-abundant metals, could offer more sustainable routes. For instance, the direct chloromethoxylation of 4-bromo-2-fluorophenol (B1271925) using a suitable catalyst could be a more atom-economical approach than multi-step syntheses.

Alternative Solvents: Research into the use of greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental footprint of its synthesis. chemistryjournals.net

Biocatalysis: The application of enzymes in the synthesis of halogenated organic compounds is a growing field. researchgate.net Future studies might explore the use of engineered enzymes for the selective halogenation or functionalization of precursors to this compound, offering high selectivity under mild conditions.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Route | Advantages | Disadvantages |

|---|---|---|

| Traditional Multistep | Well-established methodologies | Often involves hazardous reagents, multiple steps, and significant waste generation |

| Catalytic Direct Functionalization | Higher atom economy, fewer steps | Catalyst development and optimization required |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and substrate scope can be limiting |

| Flow Chemistry Synthesis | Enhanced safety, better control over reaction parameters, potential for scalability | Requires specialized equipment and process optimization |

Exploration of Novel Reactivity Modes and Catalytic Systems

The unique combination of functional groups in this compound opens up a wide range of possibilities for novel chemical transformations. The bromine atom can participate in various cross-coupling reactions, the chloromethoxy group can act as a protecting group or a reactive handle, and the fluorine atom can influence the reactivity of the aromatic ring.

Future research in this area could focus on:

Cross-Coupling Reactions: The development of new catalytic systems for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the bromine position would enable the synthesis of a diverse library of derivatives. The influence of the fluorine and chloromethoxy groups on the efficiency and selectivity of these reactions would be a key area of investigation.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, could provide a more direct route to complex molecules, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. nih.gov This could include radical-based reactions involving the bromine or chloromethoxy groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless scalability. amt.uk The integration of the synthesis and functionalization of this compound with flow chemistry platforms is a promising area for future research.

Key trends in this area include:

Continuous Manufacturing: Developing a continuous flow process for the synthesis of this compound could lead to more efficient and cost-effective production. nih.gov This would be particularly beneficial for industrial applications.

Automated Synthesis: The use of automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery of new derivatives and the optimization of reaction conditions. bohrium.com Such platforms could be used to rapidly screen a wide range of catalysts, solvents, and reaction parameters for the functionalization of this compound. innovationnewsnetwork.com

In-line Analytics: The integration of in-line analytical techniques, such as NMR and mass spectrometry, into flow reactors would allow for real-time monitoring and optimization of reactions, leading to higher yields and purity.

Applications in Advanced Materials for Energy and Optoelectronics

The unique electronic properties imparted by the fluorine and bromine atoms make this compound a promising scaffold for the development of advanced materials.

Potential applications that warrant further investigation include:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as host materials, emitters, or charge-transporting materials in OLEDs. The ability to tune the electronic properties through functionalization of the bromine position is particularly advantageous.

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in OPV devices, derivatives of this compound could contribute to the development of more efficient and stable solar cells.

Organic Field-Effect Transistors (OFETs): The introduction of this building block into conjugated polymers could lead to new materials with improved charge mobility and stability for use in OFETs and other organic electronic devices.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. nih.gov For this compound, computational methods can be used to predict the properties of its derivatives and guide synthetic efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. umich.edu This can help in identifying promising candidates for specific applications before they are synthesized in the lab.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of derivatives with their properties, such as their performance in electronic devices. nih.gov This can facilitate the high-throughput screening of virtual libraries of compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the morphology and intermolecular interactions of materials based on this scaffold, providing insights into their bulk properties and device performance.

A summary of potential research directions is provided in Table 2.

Table 2: Future Research Directions for this compound

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Greener Synthesis | Develop catalytic, biocatalytic, and flow-based synthetic routes. | Reduced environmental impact, improved efficiency, and lower costs. |

| Novel Reactivity | Explore new cross-coupling, C-H functionalization, and photoredox reactions. | Access to a wider range of novel and complex molecules. |

| Automation | Integrate synthesis with flow chemistry and automated platforms. | Accelerated discovery and optimization of new compounds and reactions. |

| Advanced Materials | Design and synthesize derivatives for applications in OLEDs, OPVs, and OFETs. | Development of next-generation organic electronic devices. |

| Computational Design | Use computational methods to predict properties and guide synthesis. | More efficient and targeted discovery of new materials with desired functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.